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Compound of Interest

Compound Name: Rhombifoline

Cat. No.: B1215260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of rhombifoline,

a quinolizidine alkaloid. The information presented herein is intended to support research and

development efforts in natural product chemistry, pharmacology, and drug discovery. This

document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, outlines typical experimental protocols for their acquisition, and

visualizes the analytical workflows.

Spectroscopic Data of Rhombifoline
The structural elucidation of rhombifoline has been primarily accomplished through the

application of modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass

spectrometry. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectral Data
The ¹H and ¹³C NMR spectral data provide detailed information about the carbon-hydrogen

framework of the rhombifoline molecule. The definitive assignments have been reported in the

literature, notably in the work by Al-Azizi et al. (1994), which for the first time detailed the ¹³C

NMR spectrum of this alkaloid.[1]

Table 1: ¹H NMR Spectral Data of Rhombifoline
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data unavailable in

search results. Please

refer to the primary

literature for specific

values.

Table 2: ¹³C NMR Spectral Data of Rhombifoline

Position Chemical Shift (δ, ppm)

Data unavailable in search results. Please refer

to the primary literature for specific values.

Note: The specific chemical shift values and coupling constants are pending access to the full

text of the primary literature. The data presented here is a template for the expected

information.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of rhombifoline, which is crucial for confirming its molecular formula and structure.

Table 3: Mass Spectrometry Data of Rhombifoline
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Ion/Fragment m/z Relative Intensity (%)

[M]⁺
Data unavailable in search

results.

Fragment 1
Data unavailable in search

results.

Fragment 2
Data unavailable in search

results.

Fragment 3
Data unavailable in search

results.

Note: The specific m/z values and their relative intensities are pending access to the full text of

the primary literature. The data presented here is a template for the expected information.

Experimental Protocols
The acquisition of high-quality spectral data is contingent upon the use of appropriate

experimental methodologies. The following sections detail generalized protocols for the NMR

and MS analysis of alkaloids like rhombifoline.

NMR Spectroscopy
Sample Preparation:

A pure sample of rhombifoline (typically 1-10 mg) is dissolved in an appropriate deuterated

solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ 0.00 ppm).

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer

operating at frequencies of 400 MHz or higher for ¹H.
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Standard pulse sequences are used for acquiring 1D spectra (¹H, ¹³C, DEPT).

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often

employed for unambiguous signal assignments.

Data is processed using specialized NMR software, involving Fourier transformation, phase

correction, baseline correction, and integration.

Mass Spectrometry
Sample Preparation:

A dilute solution of the purified rhombifoline sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

The solution may be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like HPLC or GC.

Instrumentation and Data Acquisition:

Mass spectra are acquired on a mass spectrometer, which can be a variety of types

including Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers.

Electron Ionization (EI) is a common ionization technique for generating fragment ions and

obtaining a characteristic fragmentation pattern.

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) can be used to determine the molecular weight with minimal

fragmentation.

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass

and elemental composition of the molecular ion and its fragments.

Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the spectral analysis of

natural products like rhombifoline.
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Caption: Experimental workflow for NMR analysis of rhombifoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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